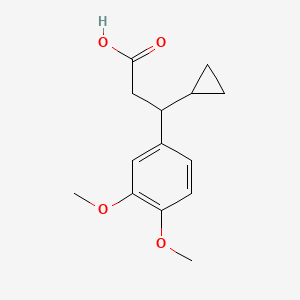
4',4''(5'')-Di-tert-butyldibenzo-18-crown-6
Vue d'ensemble
Description
4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications. This particular compound is notable for its large ring structure and the presence of tert-butyl groups, which can influence its chemical properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo-18-crown-6 with tert-butyl halides in the presence of a strong base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Elevated temperatures, typically around 60-80°C.
Catalyst: Strong bases like potassium tert-butoxide or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 can undergo various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly alkali and alkaline earth metals.
Substitution: The tert-butyl groups can participate in substitution reactions, although they are generally sterically hindered.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo groups.
Common Reagents and Conditions
Complexation: Metal salts such as potassium chloride or sodium nitrate in aqueous or organic solvents.
Substitution: Halogenating agents like bromine or chlorine under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with potassium ions results in a stable potassium-crown ether complex, while oxidation may yield quinone derivatives.
Applications De Recherche Scientifique
4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Explored for its ability to enhance the delivery of therapeutic agents.
Industry: Utilized in the separation and purification of metal ions, particularly in analytical chemistry and environmental monitoring.
Mécanisme D'action
The mechanism by which this compound exerts its effects primarily involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation can facilitate the transport of ions across membranes or enhance the reactivity of the cation in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo-18-crown-6: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
4,4’-Di-tert-butyl-dibenzo-18-crown-6: Similar structure but with tert-butyl groups at different positions.
Dicyclohexano-18-crown-6: Contains cyclohexane rings instead of benzene rings, affecting its complexation properties.
Uniqueness
4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 is unique due to the specific positioning of the tert-butyl groups, which can influence its solubility, stability, and complexation behavior. This makes it particularly useful in applications where selective complexation and stability are crucial.
Propriétés
IUPAC Name |
11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQLBTRJDFZYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29471-17-8 | |
| Record name | 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid](/img/structure/B7791990.png)








![7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7792084.png)


![2-(3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid](/img/structure/B7792093.png)
